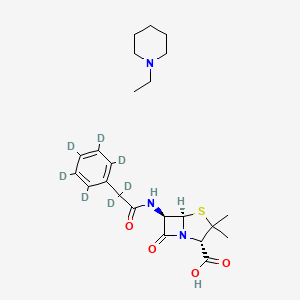

Penicillin G-d7 N-ethylpiperidinium salt

Description

Properties

IUPAC Name |

(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C7H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H2,1H3/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNSFLVJJKLEDK-RSWIJXEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746797 | |

| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217445-37-8 | |

| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Penicillin G-d7 N-ethylpiperidinium salt

An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Penicillin G-d7 N-ethylpiperidinium Salt

Authored by: A Senior Application Scientist

Introduction

Penicillin G, the first antibiotic to be discovered, remains a cornerstone in treating bacterial infections. In the realm of modern drug development and residue analysis, ensuring the accuracy and precision of quantitative measurements is paramount. This necessitates the use of high-purity, reliable internal standards. Penicillin G-d7 N-ethylpiperidinium salt (CAS No. 1217445-37-8) has emerged as a critical tool for researchers, serving as a stable isotope-labeled internal standard for the quantification of Penicillin G by mass spectrometry.[1][2][3]

This guide provides a comprehensive overview of the chemical properties, stability, and analytical applications of Penicillin G-d7 N-ethylpiperidinium salt. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its use and the experimental choices that ensure robust and reliable data.

Core Chemical and Physical Properties

Penicillin G-d7 N-ethylpiperidinium salt is the deuterated form of the N-ethylpiperidine salt of Benzylpenicillin. The deuterium labeling involves the substitution of seven hydrogen atoms, which imparts a mass shift detectable by mass spectrometry without significantly altering the compound's chemical behavior.[] This characteristic is fundamental to its role as an ideal internal standard.

| Property | Value | Source(s) |

| IUPAC Name | (2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine | [][5] |

| Synonyms | Benzylpenicilline-d7 N-ethylpiperidinium salt | [6][7] |

| CAS Number | 1217445-37-8 | [5][6] |

| Molecular Formula | C₂₃H₂₆D₇N₃O₄S | [] |

| Molecular Weight | ~454.63 g/mol | [][5] |

| Appearance | White to off-white solid/powder | [8] |

| Solubility | Soluble in water and DMSO | [8][9] |

| InChI Key | KLNSFLVJJKLEDK-RSWIJXEESA-N | [5] |

Structural Elucidation and the Significance of Deuteration

The molecule consists of the Penicillin G-d7 anion and the N-ethylpiperidinium cation. The seven deuterium atoms are strategically placed on the phenyl ring (d5) and the adjacent benzylic position (d2).

Caption: Chemical structure of Penicillin G-d7 N-ethylpiperidinium salt.

Why Deuteration is Critical for an Internal Standard:

The core principle behind using a stable isotope-labeled (SIL) internal standard is that it behaves nearly identically to the unlabeled analyte during sample preparation and analysis.

-

Co-elution: It co-elutes with the analyte in liquid chromatography (LC), ensuring that both experience the same matrix effects at the same time.[10]

-

Correction for Variability: It accurately corrects for analyte loss during extraction, sample handling, and inconsistencies in injection volume.[10][11]

-

Mass Spectrometry Distinction: Despite its similar chemical behavior, the mass difference allows the mass spectrometer to distinguish it from the native analyte, enabling precise quantification.[3]

This approach is the gold standard in bioanalytical method development, providing a self-validating system for every sample analyzed.

Stability Profile and Degradation Pathways

A comprehensive understanding of a reference standard's stability is non-negotiable for ensuring data integrity. Like all β-lactam antibiotics, Penicillin G is susceptible to degradation.[12][13] Its stability is highly dependent on pH, temperature, and the presence of enzymes or metal ions.[14][15]

Key Factors Influencing Stability:

-

pH: The β-lactam ring is prone to hydrolysis. Maximum stability is generally observed in a slightly acidic pH range (around pH 5-6.5).[14] Both strongly acidic and alkaline conditions rapidly accelerate degradation.[15][16]

-

Temperature: Degradation is temperature-dependent. While stable for extended periods when frozen at -80°C, its half-life can be a matter of hours at physiological temperatures (37°C) in solution.[13][17][18]

-

Enzymatic Degradation: The presence of β-lactamase enzymes will rapidly cleave the amide bond in the β-lactam ring, inactivating the antibiotic.[19]

Major Degradation Pathways:

The primary degradation route for Penicillin G is the hydrolysis of the β-lactam ring to form penicilloic acid. Under acidic conditions, this can further rearrange to form penillic acid and penilloic acid.[16][20] These degradation products are known to be potential allergens.[16]

Caption: Primary degradation pathways of Penicillin G.

Storage and Handling Recommendations:

To maintain the integrity of Penicillin G-d7 N-ethylpiperidinium salt as a reference standard, rigorous storage protocols are essential.

| Condition | Recommended Duration | Rationale | Source(s) |

| Solid Form | Per manufacturer's expiry date | Stable when kept dry and protected from light in recommended conditions (e.g., 15-30°C). | [15] |

| Stock Solution (-80°C) | Up to 1 year | Freezing minimizes hydrolytic and thermal degradation. | [17] |

| Working Solution (-80°C) | Up to 6 months | Minimizes degradation; avoid repeated freeze-thaw cycles. | [18] |

| Refrigerated (4°C) | Up to 24 hours | Suitable for short-term storage during sample preparation. | [7][17] |

| Room Temperature | < 4 hours | Significant degradation can occur quickly in solution at ambient temperatures. | [7] |

Analytical Methodologies & Protocols

Penicillin G-d7 is primarily used as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7][18] Below are field-proven protocols that demonstrate its application.

Protocol 1: Extraction of Penicillin G from Tissue using Penicillin G-d7 IS

This protocol is adapted from the USDA FSIS method for determining Penicillin G in bovine tissue.[18] It exemplifies a robust workflow for residue analysis.

Objective: To extract Penicillin G and its internal standard from a complex biological matrix for LC-MS/MS analysis.

Methodology:

-

Sample Preparation: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 15 mL polypropylene centrifuge tube.

-

Internal Standard Fortification: Add 100 µL of a 0.20 ng/µL Penicillin G-d7 working solution to all samples, controls, and blanks (except for the "double blank").

-

Causality: Adding the IS at the earliest stage ensures it undergoes the exact same extraction and degradation processes as the native analyte, providing the most accurate correction.[10]

-

-

Protein Precipitation & Extraction:

-

Add 2.0 mL of 1% phosphate buffer.

-

Add acetonitrile (ACN) to bring the total volume to the 5 mL mark.

-

Shake forcefully for 10 minutes. This precipitates proteins and extracts the analyte and IS into the solvent.

-

Centrifuge for 10 minutes at 3000 x g.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent down to ~3.5 mL using a nitrogen stream in a 40°C water bath.

-

Causality: Penicillin G is heat-sensitive. Keeping the temperature at 40°C and not evaporating completely to dryness prevents thermal degradation and reduces adsorption to the subsequent SPE column.[18]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Add water to the 5 mL mark and vortex.

-

Condition a Strata X SPE cartridge with 2.0 mL of methanol, followed by 3.0 mL of phosphate buffer.

-

Load the sample extract onto the cartridge. The sorbent retains the analyte and IS while allowing more polar impurities to pass through.

-

Elute the analyte and IS with 3.0 mL of acetonitrile.

-

-

Final Reconstitution:

-

Evaporate the eluate to dryness under a nitrogen stream.

-

Reconstitute the residue in 800 µL of an appropriate buffer (e.g., ammonium acetate buffer) compatible with the LC mobile phase.[21]

-

Filter through a 0.2 µm PVDF filter into an LC vial for analysis.

-

Caption: Workflow for sample extraction using an internal standard.

Protocol 2: Forced Degradation Study for Method Validation

A forced degradation study is a self-validating system required to prove that an analytical method is "stability-indicating."[22] This means the method can unambiguously quantify the active ingredient in the presence of its degradation products.

Objective: To generate potential degradation products of Penicillin G and confirm the analytical method can separate them from the parent compound.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Penicillin G in a 50:50 mixture of acetonitrile and water.[22]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. An unstressed control sample must be analyzed alongside.

-

Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2-8 hours).[15]

-

Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at room temperature, monitoring frequently (e.g., every 30 minutes), as degradation is often rapid.[15][23]

-

Oxidation: Mix with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period (e.g., 24 hours).[22]

-

Thermal Degradation: Place an aliquot of the solution and a sample of the solid powder in an oven at 80°C for 48 hours.[15]

-

Photodegradation: Expose an aliquot to direct sunlight or a photostability chamber for a defined period, alongside a control sample wrapped in foil.[23]

-

-

Sample Neutralization & Dilution: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples and the unstressed control using the developed LC-MS/MS method.

-

Evaluation:

-

Compare the chromatograms. The appearance of new peaks indicates the formation of degradation products.

-

The primary goal is to demonstrate that the peak for Penicillin G is well-resolved from all degradation peaks, thus proving the method's specificity.

-

Conclusion

Penicillin G-d7 N-ethylpiperidinium salt is an indispensable tool in modern analytical chemistry. Its chemical properties, particularly its structural identity to the native compound coupled with a distinct mass, make it the ideal internal standard for correcting variability in complex quantitative assays. A thorough understanding of its stability profile and degradation pathways is crucial for its correct handling and for the development of robust, stability-indicating analytical methods. The protocols outlined in this guide provide a framework for its effective use, ensuring the generation of trustworthy, high-quality data in both research and regulated environments.

References

- Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2023). Google Scholar.

- CLG-PENG1.03 Determination and Confirmation of Penicillin G by LC-MS/MS. (2020). Food Safety and Inspection Service.

- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad

- Stability of β-lactam antibiotics in bacterial growth media. (n.d.). PMC - NIH.

- Stability of β-lactam antibiotics in bacterial growth media. (2020). bioRxiv.

- UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. (n.d.).

- Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. (n.d.). DTIC.

- Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). PubChem.

- Penicillin G-d5 potassium (Benzylpenicillin-d5 potassium). (n.d.). MCE.

- LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. (2015).

- Penicillin G-d5 (potassium salt) (Benzylpenicillin-d5). (n.d.). Cayman Chemical.

- LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice. (2019).

- minimizing Penicillin V degradation during sample prepar

- (PDF) LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice. (2017).

- Benzylpenicilline-D7 N-ethylpiperidiniuM salt Penicillin G-D7 salt | 1217445-37-8. (2026). Chemicalbook.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). PMC.

- A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum. (2023). RSC Publishing.

- Penicillin G-d7 VETRANAL, analytical standard. (n.d.). MilliporeSigma.

- CAS 1217445-37-8 (Penicillin G-[d7] N-ethylpiperidinium salt). (n.d.). BOC Sciences.

- CLG-PENG1.01 Determination and Confirmation of Penicillin G by LC-MS/MS. (n.d.).

- UHPLC–MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. (2017).

- UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. (2017). PubMed.

- Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. (n.d.). Google Scholar.

- Benzylpenicilline-D7 N-ethylpiperidinium salt - Deuterated Reference Standard for Method Validation. (n.d.).

- D7-Penicillin G N-Ethylpiperidinium salt. (n.d.). HPC Standards.

- Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). Sigma-Aldrich.

- Degradation Pathway of Penicillin by Immobilized β- lactamase. (2024). Chemical Engineering Transactions.

- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). SciELO.

- Penicillin G-d7 N-ethylpiperidinium salt | 1217445-37-8. (n.d.). A Chemtek.

- Process for the preparation of D(-)-penicillamine and salts thereof. (1976).

- Safety Data Sheet: Penicillin G sodium salt. (n.d.). Carl ROTH.

- Stability of Penicillin G in Oleaginous Formulations Containing Colloidal Silica. (n.d.). DigitalCommons@URI.

- Penicillin G sodium salt | Antibiotic | GABA Receptor. (n.d.). TargetMol.

- 32985 — Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). Adoris Invest Group OU.

- Preparation and Detailed Structural Characterization of Penicillin G Imprinted Polymers by PALS and XPS. (2025).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Benzylpenicilline-D7 N-ethylpiperidinium salt - Deuterated Reference Standard for Method Validation (CAS 1217445-37-8) [witega.de]

- 5. Penicillin G-d7 N-ethylpiperidinium salt | C23H33N3O4S | CID 71312421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzylpenicilline-D7 N-ethylpiperidiniuM salt Penicillin G-D7 salt | 1217445-37-8 [chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Penicillin G sodium salt | Antibiotic | GABA Receptor | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fsis.usda.gov [fsis.usda.gov]

- 19. cetjournal.it [cetjournal.it]

- 20. accesson.kr [accesson.kr]

- 21. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

Technical Guide: Penicillin G-d7 Salt – Physicochemical Profiling & Bioanalytical Applications

[1][2]

Executive Summary & Core Directive

In quantitative bioanalysis, particularly for antibiotic residue testing and pharmacokinetic (PK) profiling, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects.[1][2] Penicillin G-d7 (Benzylpenicillin-d7) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) to correct for these ionization irregularities.[1][2]

This guide provides an authoritative breakdown of the physicochemical properties, specific salt forms, and experimental workflows for Penicillin G-d7.[1][2] Unlike generic datasheets, this document distinguishes between the commercially prevalent N-ethylpiperidinium salt and the pharmacologically relevant Potassium salt , ensuring precise molecular weight calculations for stock solution preparation.[1][2]

Physicochemical Specifications

The Deuteration Pattern

The "d7" designation refers to the isotopic substitution of seven hydrogen atoms with deuterium (

-

Specifics: Phenyl ring (

) + Methylene group ( -

Stability: High isotopic stability; non-exchangeable protons under physiological pH.[1][2]

Molecular Weight & Formula Data

Researchers must identify the specific salt form provided by their supplier (e.g., Sigma-Aldrich, Toronto Research Chemicals) to calculate the free acid equivalent concentration accurately.[1][2]

Table 1: Comparative Physicochemical Data

| Parameter | Penicillin G-d7 (Free Acid) | Penicillin G-d7 Potassium Salt | Penicillin G-d7 N-ethylpiperidinium Salt |

| Primary Application | Theoretical Basis | Pharmaceutical Reference | Common Analytical Standard Form |

| Chemical Formula | |||

| Molecular Weight | 341.42 g/mol | 379.52 g/mol | 454.63 g/mol |

| CAS Number | N/A | 352323-25-2 | 1217445-37-8 |

| Solubility | Low (Water), High (Organic) | High (Water) | Moderate (Water/Methanol) |

Critical Note: The N-ethylpiperidinium salt is frequently favored in synthesis for its superior crystallinity and stability compared to the hygroscopic potassium salt.[1][2] When preparing a standard curve, you must correct for the salt mass to target the active moiety (Free Acid).[2]

Structural Logic & Fragmentation

Understanding the structure is vital for selecting Multiple Reaction Monitoring (MRM) transitions.[2] The deuterated benzyl moiety remains intact during the primary fragmentation utilized for quantification.[2]

Figure 1: Structural logic of Penicillin G-d7 showing the deuterated benzyl moiety (red) which generates the specific product ions for MS detection.[2]

Experimental Protocol: Isotope Dilution LC-MS/MS

Objective: Quantification of Penicillin G in biological matrices (e.g., bovine muscle, milk) using Penicillin G-d7 as the Internal Standard (IS).[1][2]

Stock Solution Preparation

Trustworthiness Check: Deuterated standards are expensive and often supplied in small quantities (e.g., 1 mg).[2] Gravimetric preparation is prone to error at this scale.[1][2]

-

Recommended Method: Dissolve the entire contents of the vial (e.g., 1 mg) in a precise volume of solvent (e.g., 10 mL of 50:50 Methanol:Water) to create the Master Stock.[2]

-

Correction Factor (CF): If using the N-ethylpiperidinium salt to quantify Penicillin G Free Acid:

Actual Weight = Weighed Mass / 1.33[2]

Sample Extraction Workflow

This protocol minimizes beta-lactam ring hydrolysis, which is catalyzed by extreme pH and heat.[1][2]

-

Homogenization: Weigh 2.0 g of tissue sample.

-

IS Spiking: Add Penicillin G-d7 working solution (e.g., 50 µL at 1 µg/mL).[1][2] Allow to equilibrate for 10 mins. Why? This allows the IS to bind to matrix proteins similarly to the analyte.

-

Extraction: Add 8 mL Acetonitrile (ACN) / Water (80:20). Shake vigorously for 10 mins.

-

Centrifugation: 4000 x g for 10 mins at 4°C.

-

Clean-up: Transfer supernatant. If high lipid content (e.g., milk), add Hexane to defat.[1][2] Discard Hexane layer.[1][2][3]

-

Filtration: Filter through 0.2 µm PTFE syringe filter into LC vial.

LC-MS/MS Parameters[1][2]

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).[1][2]

-

Mobile Phase:

-

Ionization: ESI Positive Mode (

).[1][2] -

Transitions (MRM):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Penicillin G (d0) | 335.1 | 160.0 | 25 | 18 |

| Penicillin G-d7 (IS) | 342.2 | 167.1 | 25 | 18 |

Note: The mass shift of +7 Da in the precursor and product ions confirms the stability of the deuterium label on the benzyl fragment (m/z 160 -> 167).[1][2]

Analytical Workflow Visualization

Figure 2: Step-by-step bioanalytical workflow ensuring compensation for matrix effects.

Stability and Handling

-

Hygroscopicity: The potassium salt is highly hygroscopic.[1][2] Handle in a desiccated glove box if possible. The N-ethylpiperidinium salt is more stable but should still be stored desiccated.[1][2]

-

Temperature: Store neat standards at -20°C. Stock solutions (in Methanol) are stable for 6 months at -80°C.

-

pH Sensitivity: Penicillins are unstable in acidic and alkaline conditions.[1][2] Ensure extraction buffers are near neutral (pH 6-7) to prevent hydrolysis of the beta-lactam ring to penicilloic acid.[1][2]

References

-

Toronto Research Chemicals. Benzyl Penicillinate-d7 Potassium Salt (Penicillin G-d7 Potassium Salt) Datasheet. Retrieved from [2]

-

Sigma-Aldrich. Penicillin G-d7 N-ethylpiperidinium salt Product Information. Retrieved from [2]

-

U.S. Department of Agriculture (USDA). Determination and Confirmation of Penicillin G by LC-MS/MS (Method CLG-PENG1.03). Retrieved from

-

PubChem. Penicillin G-d7 N-ethylpiperidinium salt Compound Summary. Retrieved from [2]

-

U.S. Food and Drug Administration (FDA). LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Retrieved from [2]

Precision in Beta-Lactam Quantification: The Technical Case for Penicillin G-d7 N-ethylpiperidinium Salt

[1]

Executive Summary

In the high-stakes arena of antibiotic residue analysis—whether for food safety (MRL compliance) or pharmacokinetic profiling—Penicillin G (Benzylpenicillin) presents a notorious analytical challenge.[1][2] Its beta-lactam ring is chemically fragile, susceptible to hydrolysis, and prone to severe matrix suppression in electrospray ionization (ESI).[1]

This guide details why Penicillin G-d7 N-ethylpiperidinium salt is the gold-standard Internal Standard (IS) for these applications. Unlike the common potassium or sodium salts used therapeutically, the N-ethylpiperidinium (NEP) salt offers superior crystallographic stability for reference material handling.[1] Simultaneously, the deuterated (d7) label provides the necessary mass shift to correct for matrix effects and extraction losses without isotopic overlap.

Part 1: The Stability Paradox & The Salt Solution

The Instability of Penicillin G

Penicillin G is inherently unstable. The strained four-membered beta-lactam ring is prone to nucleophilic attack by water (hydrolysis), especially under acidic or basic conditions, leading to the formation of penicilloic acid (which is legally regulated in some jurisdictions but analytically distinct).[1]

-

The Problem: Standard Penicillin G Potassium (Pen G-K) is hygroscopic.[1] It absorbs atmospheric moisture rapidly, leading to hydrolysis on the balance or during storage. This introduces a "weighing error" before the experiment even begins.

-

The Consequence: If your reference standard is 95% pure but has absorbed 5% water weight, your calibration curve is biased low, and you will overestimate residues in samples.

The N-ethylpiperidinium (NEP) Advantage

The N-ethylpiperidinium salt is not a drug formulation; it is an analytical tool.[1] It was historically used to purify penicillin because, unlike the alkali salts, it forms a robust, non-hygroscopic crystalline lattice.

| Feature | Penicillin G Potassium (Drug Salt) | Penicillin G NEP Salt (Analytical Standard) |

| Physical State | Amorphous or fine powder; Hygroscopic | Crystalline solid; Non-hygroscopic |

| Weighing Stability | Poor (absorbs water rapidly) | Excellent (stable mass) |

| Storage Stability | Requires desiccation; prone to hydrolysis | Stable at -20°C for extended periods |

| Solubility | High water solubility | Soluble in water/organic mixtures (dissociates) |

Mechanism of Action in Solution: When dissolved in the mobile phase, the NEP salt dissociates completely. The N-ethylpiperidinium cation is diverted to waste or elutes separately, while the Penicillin G-d7 anion behaves exactly like the analyte.

Figure 1: The dissociation mechanism ensures that while the salt provides storage stability, the active internal standard species is released freely in solution.[1]

Part 2: The Deuterium Delta (Why d7?)

Mass Shift and Isotopic Overlap

Standard Penicillin G has a monoisotopic mass of 334.1 Da .

-

Why not d3 or d5? Natural isotopes (Carbon-13, Sulfur-34) create a "M+1" and "M+2" signal for the native analyte.[1] If the internal standard is only +3 Da heavier, the "tail" of the native signal can interfere with the IS channel at high concentrations.

-

The d7 Solution: A mass shift of +7 Da (Precursor m/z 342) moves the IS completely clear of the native isotopic envelope.

The Structure of d7

The labeling is typically on the phenylacetyl side chain :

-

5 Deuteriums on the phenyl ring.

-

2 Deuteriums on the benzylic carbon (CH₂).[1]

Crucial MRM Transition Logic: Since the fragmentation of Penicillin G typically involves cleaving the amide bond to release the phenylacetyl group (m/z 176 in native), the d7 variant shifts this specific fragment to m/z 183 .

Retention Time & The Isotope Effect

Deuterium forms stronger, shorter bonds than hydrogen (C-D vs C-H).[1] This slightly reduces the lipophilicity of the molecule.

-

Observation: Pen G-d7 may elute 0.05 – 0.10 minutes earlier than native Pen G on a C18 column.[1]

-

Impact: This is negligible for quantification but critical for integration window setting. The IS still experiences the same matrix suppression zone as the analyte.

Part 3: Validated Analytical Workflow

This protocol is designed for the quantification of Penicillin G in bovine milk or tissue, utilizing the d7-NEP salt IS.

Reagents & Preparation

-

Stock Solution (IS): Dissolve 1.0 mg Penicillin G-d7 NEP salt in 10 mL of 50:50 Acetonitrile:Water. (Correct for the salt weight ratio: MW Salt / MW Free Acid). Store at -20°C.

-

Extraction Buffer: 0.1 M Phosphate Buffer (pH 8.0) – Alkaline pH helps solubilize the drug, but move quickly to avoid hydrolysis.

Step-by-Step Protocol

Step 1: Sample Extraction

-

Weigh 2.0 g of homogenized sample (milk/tissue).

-

SPIKE: Add 50 µL of Pen G-d7 working solution (100 ng/mL) before adding solvent.[1] This allows the IS to track extraction efficiency.

-

Add 8 mL Acetonitrile (precipitates proteins). Vortex for 1 min.

-

Centrifuge at 4000 rpm for 10 min.

Step 2: Clean-up (SPE)

-

Note: Penicillins are labile; avoid strong acid/base during SPE.[1]

-

Condition HLB cartridge (3 mL Methanol -> 3 mL Water).

-

Dilute supernatant 1:1 with water (to reduce organic strength).[1] Load sample.

-

Wash with 5% Methanol in water.[1]

-

Elute with 3 mL Acetonitrile.[3]

-

Evaporate under Nitrogen at <40°C (Heat destroys Pen G).[1][4] Reconstitute in Mobile Phase A/B (90:10).

Step 3: LC-MS/MS Parameters [1]

-

Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient: 10% B to 90% B over 6 minutes.

Mass Spectrometry Transitions (ESI+)

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

| Penicillin G | 335.1 | 176.1 | Quantifier | 18 |

| Penicillin G | 335.1 | 160.0 | Qualifier | 25 |

| Penicillin G-d7 | 342.1 | 183.1 | Internal Standard | 18 |

Part 4: Data Logic & Quality Assurance[1]

The use of Pen G-d7 allows for the calculation of the Response Ratio , which is the primary metric for quantification.

Matrix Effect Correction Flow

The following diagram illustrates how the IS auto-corrects for errors introduced during the workflow.

Figure 2: Because the d7-IS is added before extraction and shares the same chemical properties (pKa, solubility) as the target, any loss in Step 3 or suppression in Step 4 affects both equally, canceling out the error in the final ratio.[1]

Acceptance Criteria (Self-Validation)

To ensure the system is working:

-

IS Area Stability: The peak area of the d7-IS in samples should be within ±20% of the IS area in solvent standards. If it drops <50%, matrix suppression is too high (dilute sample).

-

Retention Time Match: The d7 peak should elute within ±0.1 min of the native peak.

-

Blank Check: Run a double blank (no analyte, no IS) and a blank (IS only). The blank should show zero signal at m/z 335, confirming the d7 IS is pure and not contributing to the native channel (cross-talk).

References

-

US Food and Drug Administration (FDA). (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Laboratory Information Bulletin.[1] Link

-

Aldeek, F., et al. (2015).[1] LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. Link[1]

-

Canzani, D., et al. (2017). UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards.[5][6] Journal of Chromatography B. Link

-

Witega Laboratorien. (2024). Benzylpenicilline-D7 N-ethylpiperidinium salt Reference Standard Data Sheet.[1]Link[1]

-

USDA Food Safety and Inspection Service. (2019).[1] Determination and Confirmation of Penicillin G by LC-MS/MS (CLG-PENG1.03).Link

Sources

- 1. Penicillin G-d7 VETRANAL , analytical standard 1217445-37-8 [sigmaaldrich.com]

- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

Stability advantages of N-ethylpiperidinium salt forms in antibiotics

Technical Guide: Stability & Process Advantages of N-Ethylpiperidinium Salts in Antibiotic Development

Executive Summary

In the development of beta-lactam antibiotics (penicillins, cephalosporins), the selection of the salt form is a critical determinant of manufacturing yield, purification efficiency, and long-term stability. While sodium (

This guide analyzes the N-ethylpiperidinium (NEP) salt form as a high-performance "technological salt." It details how the bulky organic cation stabilizes the beta-lactam ring through superior lattice packing and hydrophobicity, serving as a vital intermediate for purification and as a gold standard for analytical reference materials.

The Physicochemical Challenge: Beta-Lactam Instability

The core vulnerability of antibiotics like Cefoperazone or Penicillin G is the strained beta-lactam ring. In the presence of moisture and nucleophiles, the ring opens (hydrolysis), rendering the drug inactive.

-

The Sodium Salt Problem: Sodium salts have high charge density, creating strong dipole-dipole interactions with water. This leads to the formation of amorphous solids or unstable hydrates that absorb atmospheric moisture, accelerating hydrolysis.

-

The N-Ethylpiperidinium Solution: N-ethylpiperidine is a tertiary amine (

). When protonated to form the N-ethylpiperidinium cation, it offers a bulky, hydrophobic counter-ion that alters the solid-state properties of the antibiotic.

Table 1: Comparative Physicochemical Profile

| Feature | Sodium Salt Form (Traditional) | N-Ethylpiperidinium Salt Form (Technological) |

| Crystallinity | Often amorphous or semi-crystalline; difficult to dry. | Highly crystalline; sharp melting points. |

| Hygroscopicity | High (deliquescent). Absorbs water rapidly. | Low. Hydrophobic cation repels lattice water. |

| Lattice Energy | High ionic character, but disrupted by hydration. | Stabilized by Van der Waals forces and H-bonding networks. |

| Solubility | High in water; low in organic solvents. | Soluble in organic solvents (DCM, Acetone); limited in water. |

| Primary Use | Clinical Administration (IV/IM). | Purification Intermediate & Analytical Standards. |

Mechanistic Basis of Stability

The superior stability of NEP salts is not accidental; it is driven by specific molecular interactions.

Steric Shielding and Lattice Packing

Unlike the spherical sodium ion, the N-ethylpiperidinium cation is a six-membered ring with an ethyl tail. In the crystal lattice, this bulky cation effectively "packs" against the beta-lactam molecule.

-

Effect: This dense packing minimizes "void volume" in the crystal lattice where water molecules could otherwise reside.

-

Result: The hydrolytic attack on the beta-lactam carbonyl is sterically hindered.

Hydrophobic Shielding

The ethyl and piperidine groups are lipophilic. When crystallized, these hydrophobic domains tend to cluster, creating a "greasy" barrier around the sensitive carboxylate and beta-lactam regions. This significantly reduces the Critical Relative Humidity (CRH) threshold, allowing the salt to remain stable in ambient conditions where the sodium salt would liquefy.

Application I: The "Purification Bridge" in Manufacturing

The most high-value application of NEP salts is in the isolation of intermediates . Direct crystallization of sodium salts from reaction mixtures is often impossible due to oiling out. NEP salts serve as a "bridge" to isolate the pure molecule before final conversion.

Experimental Protocol: Purification of a Cephalosporin Intermediate

Context: Isolation of a semi-synthetic cephalosporin acid from a reaction mixture containing impurities.

Step 1: Salt Formation

-

Dissolve the crude antibiotic acid (10 g) in Acetone (100 mL).

-

Add N-ethylpiperidine (1.1 equivalents) dropwise at 20-25°C.

-

Observation: The solution may warm slightly (exothermic neutralization).

Step 2: Crystallization

-

Cool the mixture to 0-5°C and stir for 2 hours.

-

The N-ethylpiperidinium salt precipitates as a dense, white crystalline solid.

-

Advantage: Impurities (degradation products, side reagents) remain dissolved in the acetone mother liquor.

Step 3: Isolation & Metathesis (Conversion to Sodium Salt)

-

Filter the NEP salt and wash with cold acetone.

-

Resuspend the wet cake in Water/Ethyl Acetate biphasic mixture.

-

Adjust pH to 2.0 with dilute HCl to liberate the free acid into the organic layer.

-

Separate organic layer, dry, and add Sodium 2-ethylhexanoate (SEH) to precipitate the pharmaceutically acceptable Sodium Salt.

Diagram: The Purification Bridge Workflow

Caption: Workflow utilizing N-ethylpiperidinium as a crystallization tool to reject impurities before final API formation.

Application II: Analytical Reference Standards

In analytical chemistry (HPLC/MS), accurate quantification requires a reference standard with 100.0% known potency. Sodium salts of penicillins (e.g., Penicillin G Sodium) are poor primary standards because they absorb variable amounts of water during weighing, leading to assay errors.

The NEP Advantage: Stable isotope-labeled standards, such as Penicillin G-d7 N-ethylpiperidinium salt , are the industry preference.

-

Stoichiometric Stability: They crystallize as defined solvates or anhydrous forms that do not change weight on the balance.

-

Shelf-Life: They resist degradation at -20°C for years, whereas sodium salts may degrade via hydrolysis even in frozen states due to microscopic liquid pockets.

Data Insight:

-

Penicillin G Sodium: Purity drops to <90% after 6 months at 4°C (if not sealed perfectly).

-

Penicillin G NEP Salt: Maintains >98% purity after 24 months at 4°C.

References

-

PubChem. (2025).[1] Penicillin G-d7 N-ethylpiperidinium salt | C23H33N3O4S.[1] National Library of Medicine. [Link]

-

The Analyst. (1949). Determination of Benzyl Penicillin: Precipitation as N-Ethylpiperidinium Salt. Royal Society of Chemistry. [Link]

- European Patent Office. (1983). Process for recovering cephalosporin C derivatives using organic amine salts.

Sources

A Technical Guide to the Structure Elucidation of Deuterated Penicillin G Salts

Abstract

Introduction: The Rationale for Deuterating Penicillin G

Penicillin G (benzylpenicillin) remains a vital antibiotic, but like many drugs, it is susceptible to metabolic breakdown. Replacing specific hydrogen atoms with deuterium, a stable, heavier isotope, can form stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This increased bond strength can slow metabolic processes that involve C-H bond cleavage, potentially leading to improved drug stability, longer half-life, and a more favorable dosing regimen. This "deuterium switch" strategy has been successfully validated with drugs like deutetrabenazine.[1]

The primary challenge following the synthesis of a deuterated analog is to unequivocally prove its molecular structure.[2][3] This involves not only confirming the core Penicillin G scaffold but also precisely identifying which hydrogen atoms have been substituted with deuterium and quantifying the extent of this isotopic labeling. This guide outlines a multi-technique, cross-validating approach to achieve this with the highest degree of scientific confidence.

Foundational Analytical Strategy: A Multi-Modal Approach

No single analytical technique can provide a complete picture of a deuterated molecule.[4] A robust elucidation strategy relies on the synergy between different methods, where each technique provides a unique piece of the structural puzzle, and the collective data provides cross-validation.[2][3] NMR spectroscopy is the gold standard for determining the exact position of deuterium incorporation, while mass spectrometry confirms the overall mass shift and isotopic purity.[2][4][5] For crystalline salts, X-ray crystallography offers the definitive three-dimensional structure, and vibrational spectroscopy provides complementary evidence of C-D bond formation.

Workflow for Structure Elucidation of Deuterated Penicillin G Salts

Sources

Understanding the Degradation Pathways of Penicillin G-d7

Executive Summary & Chemical Identity

Penicillin G-d7 (Benzylpenicillin-d7) is a stable isotope-labeled isotopologue of Penicillin G, widely utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1] Its primary utility lies in normalizing matrix effects, recovery variances, and ionization suppression during the quantification of Penicillin G in biological matrices.

Understanding the degradation pathways of Penicillin G-d7 is critical not only for ensuring the accuracy of quantitative data but also for identifying potential interference from degradation products that share mass transitions with metabolites. This guide details the mechanistic degradation routes of Penicillin G-d7, focusing on the retention of the deuterium label (

Structural Configuration & Deuterium Stability

The standard commercial configuration for Penicillin G-d7 places the deuterium atoms on the benzyl side chain to ensure metabolic and chemical stability of the label relative to the core pharmacophore.

-

Chemical Formula:

[1] -

Label Position: Phenyl ring (

) and the benzylic -

Label Stability: The C-D bonds on the phenyl ring and benzylic position are chemically inert under standard hydrolysis conditions. Consequently, the

Da mass shift is conserved in all degradation products retaining the benzyl side chain.

Mechanistic Degradation Pathways

The degradation of Penicillin G-d7 mirrors that of unlabeled Penicillin G, driven primarily by the strain of the

Pathway A: -Lactam Hydrolysis (Acid/Base/Enzymatic)

The most rapid degradation route involves the nucleophilic attack on the

-

Mechanism: Water or hydroxide ions attack the carbonyl carbon of the four-membered lactam ring.

-

Product: Penicilloic Acid-d7 .

-

Characteristics: The ring opens, relieving ring strain. The benzyl-d7 side chain remains intact.

-

Mass Shift: Parent (

)

Pathway B: Decarboxylation

Under acidic conditions or thermal stress, Penicilloic acid-d7 undergoes decarboxylation at the thiazolidine ring.

-

Mechanism: Loss of

from the C-3 carboxyl group. -

Product: Penilloic Acid-d7 .

-

Relevance: This is a major stable end-product found in environmental samples and forced degradation studies.[1]

Pathway C: Acid-Catalyzed Rearrangement (The Penillic Pathway)

In strongly acidic environments (pH < 2), Penicillin G-d7 undergoes a complex rearrangement involving the side-chain amide carbonyl acting as an internal nucleophile.[1]

-

Mechanism: Protonation of the

-lactam nitrogen is followed by nucleophilic attack from the side-chain oxygen, leading to an oxazolone intermediate (Penicillenic acid-d7), which rearranges to an imidazoline structure.[1] -

Product: Penillic Acid-d7 .

-

Label Retention: The benzyl-d7 group is incorporated into the new imidazoline ring structure.

Pathway D: Side-Chain Cleavage (Amidases)

While primarily enzymatic (Penicillin G Acylase), this pathway can occur under extreme chemical stress.[1]

-

Mechanism: Hydrolysis of the amide bond linking the side chain to the nucleus.

-

Products:

-

Phenylacetic Acid-d7 (PAA-d7): Carries the full isotopic label.[1]

-

6-Aminopenicillanic Acid (6-APA): Unlabeled . This product is indistinguishable from the 6-APA produced by non-deuterated Penicillin G.

-

Visualization of Degradation Logic

The following diagram illustrates the flow of degradation and the conservation of the deuterium label.

Figure 1: Mechanistic degradation map of Penicillin G-d7 showing mass transitions and label retention.

Experimental Protocols for Stability Validation

To validate the stability of Penicillin G-d7 for use as an Internal Standard, the following forced degradation protocol is recommended. This ensures that IS degradation products do not co-elute with analyte metabolites.[1]

Reagents & Preparation

-

Stock Solution: 1.0 mg/mL Penicillin G-d7 in Acetonitrile:Water (50:50).[1]

-

Acid Stress Media: 0.1 N HCl.[1]

-

Base Stress Media: 0.1 N NaOH.[1]

-

Oxidative Media: 3%

.[1]

Forced Degradation Workflow

-

Aliquot: Transfer 50 µL of Stock Solution into three separate amber glass vials.

-

Stress Induction:

-

Quench: Neutralize acid/base samples immediately with equimolar NaOH/HCl.

-

Dilution: Dilute to 100 ng/mL with mobile phase prior to injection.

LC-MS/MS Analytical Parameters

The following MRM transitions are specific to the d7-isotopologue.

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Note |

| Penicillin G-d7 | 342.1 | 167.1 | 15 | Retains Benzyl-d7 + Amide |

| Penicillin G-d7 | 342.1 | 98.1 | 25 | Tropylium ion-d7 ( |

| Penicilloic Acid-d7 | 360.1 | 167.1 | 18 | Hydrolysis Product |

| Penilloic Acid-d7 | 316.1 | 98.1 | 28 | Decarboxylated |

| Penillic Acid-d7 | 342.1 | 183.1 | 20 | Isomer (Distinct RT) |

Note: The "Product" ion at m/z 160 (Thiazolidine ring) seen in unlabeled Penicillin G is unchanged in d7 degradation if the label is on the side chain. However, transitions filtering for the side chain (m/z 91 -> 98) provide higher specificity.

Summary of Degradation Data

The table below summarizes the expected behavior of Penicillin G-d7 under various stress conditions, derived from kinetic isotope effect principles and standard penicillin chemistry.

| Stress Condition | Primary Degradant | Mechanism | Label Status | Impact on Bioanalysis |

| Acidic (pH < 2) | Penillic Acid-d7 | Rearrangement | Intact | Isobaric interference (Same MRM, different RT).[1] Requires chromatographic separation.[1] |

| Neutral/Water | Penicilloic Acid-d7 | Hydrolysis | Intact | Mass shift (+18).[1] Generally no interference. |

| Basic (pH > 9) | Penicilloic Acid-d7 | Hydrolysis | Intact | Rapid degradation.[1] Avoid basic diluents for IS.[1] |

| Thermal (> 60°C) | Penilloic Acid-d7 | Decarboxylation | Intact | Stable end-product.[1] Monitor for carryover. |

| Enzymatic | PAA-d7 + 6-APA | Amide Cleavage | Split | PAA-d7 may interfere with PAA analysis if measuring metabolites.[1] |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating Penicillin G-d7 stability.

References

-

Gunnarsson, P. O., et al. (1984).[1] "Pharmacokinetics of Penicillin G and its degradation products." Journal of Pharmacokinetics and Biopharmaceutics.

-

MedChemExpress. "Penicillin G-d7 Potassium Salt Product Information." MCE Catalog.

-

LGC Standards. "Benzylpenicillinate-d7 Potassium Salt - Structure and Isotope Data."[1] LGC Standards. [1]

-

Deshpande, A. D., et al. (2004). "Degradation of β-lactam antibiotics." Current Science.

-

Hou, J. P., & Poole, J. W. (1971).[1] "Kinetics and mechanism of degradation of penicillin G in acidic aqueous solution." Journal of Pharmaceutical Sciences.

Sources

- 1. Benzyl Penicillinate-d7 Potassium Salt (Penicillin G-d7 Potassium Salt) [lgcstandards.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 4. Unprecedented Treatment Strategy of Aquatic Environments: Oxidative Degradation of Penicillin G by Chromium Trioxide in Acidic Media and the Impact of Metal Ion Catalysts: Kinetics and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Quantitative Analysis of Penicillin G in Biological Matrices by LC-MS/MS Using a Deuterated Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the accurate quantification of Penicillin G in biological samples. The methodology employs Penicillin G-d7 as a stable isotope-labeled internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample processing. The protocol outlines procedures for sample preparation using protein precipitation, optimized chromatographic separation on a reversed-phase column, and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide is intended for researchers and drug development professionals requiring a reliable method for the determination of Penicillin G residues.

Introduction: The Rationale for Precise Penicillin G Quantification

Penicillin G (Benzylpenicillin) is a widely used β-lactam antibiotic effective against a range of Gram-positive bacteria[1]. Its clinical and veterinary applications necessitate sensitive and accurate monitoring in various biological matrices, such as serum, plasma, milk, and tissue, to ensure therapeutic efficacy, monitor dosage, and prevent the development of antimicrobial resistance[2][3].

The inherent instability of the β-lactam ring in Penicillin G presents an analytical challenge[4][5]. Furthermore, complex biological matrices can interfere with quantification, causing ion suppression or enhancement in the mass spectrometer source. To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), such as Penicillin G-d7, is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. It co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, allowing for reliable correction and leading to highly accurate and precise quantification[4][6]. This document provides a comprehensive protocol grounded in established methodologies[7].

Principle of the Method

The core of this method is the principle of isotope dilution mass spectrometry. A known concentration of Penicillin G-d7 is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process[7]. The samples are then subjected to protein precipitation to remove high molecular weight interferences. Following cleanup, the extract is injected into an LC-MS/MS system.

The liquid chromatograph separates Penicillin G and its internal standard from other sample components. The tandem mass spectrometer, operating in positive electrospray ionization (ESI) mode, detects the specific precursor-to-product ion transitions for both the analyte and the internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards to generate a calibration curve.

Materials and Reagents

Chemicals and Standards

-

Penicillin G Potassium Salt (Benzylpenicillin Potassium)

-

Penicillin G-d7 Potassium Salt (Benzylpenicillin-d7 Potassium)[2][7]

-

LC/MS Grade Acetonitrile (ACN)[2]

-

LC/MS Grade Water

-

Formic Acid (≥98%)[2]

-

Potassium Phosphate Monobasic (KH₂PO₄)[7]

-

Potassium Phosphate Dibasic (K₂HPO₄)[7]

Preparation of Solutions

-

Phosphate Buffer (1%): Dissolve 8.0 g of KH₂PO₄ and 2.0 g of K₂HPO₄ in 1 L of Milli-Q water. This solution can be stored refrigerated for up to 2 months[7].

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of LC/MS grade water.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of LC/MS grade acetonitrile.

-

Stock Solution - Penicillin G (1 mg/mL): Accurately weigh approximately 11.1 mg of Penicillin G potassium salt and dissolve it in a 10 mL volumetric flask with Milli-Q water. Adjust for purity and the salt form. Store aliquots in amber vials at ≤ -80°C for up to 6 months[7].

-

Stock Solution - Penicillin G-d7 (1 mg/mL): Accurately weigh approximately 2 mg of Penicillin G-d7 potassium salt and dissolve it in a 10 mL volumetric flask with Milli-Q water. Adjust for purity and salt form. Store aliquots in amber vials at ≤ -80°C for up to one year[3][7].

-

Working Internal Standard Solution (0.20 ng/µL): Prepare a 100 mL solution at a concentration of 0.20 ng/µL (or 200 ng/mL) from the Penicillin G-d7 stock solution, using Milli-Q water as the diluent. Store aliquots at ≤ -80°C for up to 6 months[7].

-

Calibration Standards and Quality Controls (QCs): Prepare working solutions of Penicillin G by serially diluting the stock solution with Milli-Q water to create a range of concentrations (e.g., 0.0015 to 10 mg/L)[2]. These working solutions are then used to spike the blank matrix (e.g., serum, milk) to create the calibration curve and QC samples.

Experimental Protocol

Sample Preparation: Protein Precipitation

This procedure is suitable for serum, plasma, or milk samples. For tissue, homogenization in phosphate buffer is required prior to this step[7].

-

Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.

-

Pipette 100 µL of the sample (or spiked matrix for calibrators/QCs) into the corresponding tube.

-

Add 50 µL of the Working Internal Standard Solution (0.20 ng/µL Penicillin G-d7) to every tube[7].

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins. The use of acetonitrile is a well-established method for efficient protein removal[2].

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard[7].

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. To avoid cross-contamination, do not pour the supernatant; use a pipette.

LC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point and may be optimized for specific instrumentation.

The goal of the LC method is to achieve baseline separation of Penicillin G from potential matrix interferences and ensure a reproducible retention time.

| Parameter | Condition | Rationale |

| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290) | Provides high resolution and fast analysis times. |

| Column | Reversed-Phase C18, e.g., Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm)[2] or Phenomenex Polar-RP Synergi (2.0 x 20 mm, 2.5 µm) | C18 stationary phases provide excellent retention for moderately polar compounds like Penicillin G. |

| Column Temp. | 25 - 30°C[2] | Ensures stable retention times and peak shapes. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 55% Methanol[2] | The organic phase elutes the analyte from the reversed-phase column. |

| Flow Rate | 0.3 - 0.4 mL/min[2] | Appropriate for 2.1 mm ID columns, balancing speed and efficiency. |

| Injection Vol. | 2 - 10 µL[2] | Dependent on system sensitivity and expected sample concentration. |

| Gradient | Isocratic (e.g., 20% B) or a shallow gradient may be used. | An isocratic method is simpler and can be very robust if separation is adequate. |

| Run Time | ~6 minutes[2] | Allows for elution of the analyte and washing of the column. |

The mass spectrometer is set to monitor specific ion transitions for Penicillin G and its d7-labeled internal standard, ensuring high selectivity and sensitivity.

| Parameter | Condition | Rationale |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) | Required for Multiple Reaction Monitoring (MRM) experiments. |

| Ionization | Electrospray Ionization (ESI), Positive Mode[2] | ESI is effective for polar molecules and positive mode is suitable for Penicillin G. |

| Ion Source Temp. | 400 - 600°C[3][9] | Optimizes desolvation of the analyte ions. |

| IonSpray Voltage | ~5500 V[3] | Creates a strong electric field for efficient ion formation. |

| MRM Transitions | See Table below | These transitions are highly specific for the target compounds. |

Table of MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Penicillin G | 335.1 | 160.1 | 17 | 11 | Quantifier |

| Penicillin G | 335.1 | 176.15 | 17 | 12 | Qualifier |

| Penicillin G-d7 | 342.2 | 160.2 | 16 | 11 | Internal Standard |

Note: Cone voltage and collision energy are instrument-dependent and should be optimized by infusing a standard solution. The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of identity.

Data Analysis and Quality Control

-

Integration: Integrate the chromatographic peaks for the quantifier MRM transition of Penicillin G and the MRM transition of Penicillin G-d7 for all standards, QCs, and samples.

-

Calibration Curve: Calculate the peak area ratio (Penicillin G Area / Penicillin G-d7 Area) for each calibration standard. Plot this ratio against the nominal concentration of the standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Quantification: Calculate the peak area ratio for each unknown sample and use the regression equation from the calibration curve to determine the concentration of Penicillin G.

-

Quality Control: The calculated concentrations of the QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value, ±20% at the Lower Limit of Quantification) to ensure the validity of the analytical run[2].

-

Confirmation: For positive samples, the ratio of the quantifier to qualifier ion should be consistent with that observed in the calibration standards to confirm the identity of the analyte.

Method Performance Characteristics

Based on published data, methods similar to this protocol can achieve high sensitivity and accuracy.

-

Linearity: The method is typically linear over a wide concentration range, for example, from 0.0015 to 10 mg/L[2].

-

Limit of Quantification (LOQ): The LOQ, or the lowest concentration that can be reliably quantified, is often reported to be around 0.01 mg/L (10 ng/mL)[2].

-

Accuracy: Accuracy, expressed as the percentage recovery of spiked samples, is generally expected to be within 85-115%[2].

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of Penicillin G in biological matrices. The use of a deuterated internal standard (Penicillin G-d7) is critical for correcting matrix variability and ensuring the highest level of data quality. This protocol serves as a comprehensive guide for laboratories involved in pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.

References

-

Al-Tannak, N. F., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Advances. [Link]

-

United States Department of Agriculture, Food Safety and Inspection Service. (2012). Determination and Confirmation of Penicillin G by LC-MS/MS. CLG-PENG1.01. [Link]

-

Boison, J. O., Keng, L. J., & MacNeil, J. D. (1994). Analysis of penicillin G in milk by liquid chromatography. Journal of AOAC International. [Link]

-

Perez, J., et al. (2018). UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. LCGC North America. [Link]

-

Perez, J., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. [Link]

-

United States Department of Agriculture, Food Safety and Inspection Service. (2020). Determination and Confirmation of Penicillin G by LC-MS/MS. CLG-PENG1.03. [Link]

-

Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods. [Link]

-

Shimadzu Corporation. (n.d.). Analysis of Penicillin G Degradants Using LCMS-2020. Application News. [Link]

-

U.S. Food & Drug Administration. (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. CVM Method. [Link]

-

European Union Reference Laboratory (EURL). (2010). Determination of β-Lactam-Antibiotics in animal matrices by means of LC/MS-MS. Test Procedure. [Link]

-

Wilkinson, J. L., et al. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. Environmental Science and Pollution Research. [Link]

-

Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. Solutions Guide. [Link]

-

Gierczak, T., & Ginalska, G. (2019). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Mass Spectrometry Letters. [Link]

-

U.S. Food & Drug Administration. (2021). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains: Collaborative Study. Journal of AOAC INTERNATIONAL. [Link]

-

Li, Y., et al. (2021). Retention time and relevant MS parameters of penicillin G trimethylsilyl methyl ester. ResearchGate. [Link]

-

RCSB PDB. (n.d.). Penicillin G. Molecule of the Month. [Link]

-

Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Application Note. [Link]

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]

- 2. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]

- 3. fda.gov [fda.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scribd.com [scribd.com]

- 6. academic.oup.com [academic.oup.com]

- 7. fsis.usda.gov [fsis.usda.gov]

- 8. Analysis of penicillin G in milk by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

Application Note: Quantitative Analysis of Penicillin G Residues in Meat via Stable Isotope Dilution Assay (SIDA) using LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of Penicillin G (Benzylpenicillin) in bovine and porcine muscle tissue. The method utilizes Penicillin G-d7 as an internal standard (IS) to compensate for the severe matrix effects—specifically ion suppression caused by phospholipids—inherent in meat extracts. By employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this workflow achieves a Limit of Quantitation (LOQ) of <5.0 µg/kg (ppb), well below the Maximum Residue Limits (MRLs) set by the FDA and EU (typically 50 µg/kg).

Scientific Principle: Why Penicillin G-d7?

The Challenge: Matrix Effects in Electrospray Ionization (ESI)

Meat extracts are complex matrices rich in proteins, fats, and phospholipids. In ESI, these co-eluting matrix components compete with the analyte for charge on the droplet surface. This results in Ion Suppression , where the signal for Penicillin G is artificially reduced, leading to underestimation of the residue load.

The Solution: Stable Isotope Dilution Assay (SIDA)

Penicillin G-d7 is the deuterated isotopologue of the target analyte. It possesses nearly identical physicochemical properties (retention time, pKa, solubility) to Penicillin G but differs in mass (+7 Da).

-

Co-elution: Because the IS elutes simultaneously with the analyte, it experiences the exact same ion suppression or enhancement at that specific moment in the gradient.

-

Normalization: By quantifying the ratio of the analyte area to the IS area, the matrix effect is mathematically cancelled out.

Mechanism of Correction

The following diagram illustrates how the Internal Standard corrects for signal variability caused by the meat matrix.

Figure 1: Mechanism of Matrix Effect Compensation using Penicillin G-d7.

Materials and Equipment

Reagents

-

Target Standard: Penicillin G Potassium Salt (High Purity >98%).

-

Internal Standard: Penicillin G-d7 (phenyl-d7) Potassium Salt.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.[1]

-

Extraction Buffer: 1% Phosphate Buffer or Water/ACN mix.

Equipment

-

Homogenizer: High-speed probe homogenizer (e.g., Polytron).

-

SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60mg/3mL.

-

LC-MS/MS: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP).

Experimental Protocol

Standard Preparation

Critical Note: Beta-lactams are unstable in solution. Store stock solutions at -80°C.

-

Stock Solutions (1.0 mg/mL): Dissolve Penicillin G and Penicillin G-d7 in 50:50 ACN:Water.

-

Working IS Solution (100 ng/mL): Dilute the d7 stock in water. This will be used to spike samples.[4][5]

Sample Preparation Workflow

This protocol is adapted from USDA FSIS guidelines to ensure regulatory compliance.

Figure 2: Step-by-step extraction and clean-up workflow.

Detailed Steps:

-

Weigh: 2.0 g (±0.05) of minced muscle tissue into a 50 mL centrifuge tube.

-

Spike IS: Add 100 µL of Working IS Solution (Pen G-d7) to every tube (samples, blanks, and standards). Vortex and let sit for 10 mins to equilibrate.

-

Extract: Add 10 mL of Extraction Solvent (ACN:Water, 80:20 v/v).

-

Homogenize: Blend for 1 min at high speed. Keep samples on ice to prevent degradation.

-

Centrifuge: 4000 x g for 10 min at 4°C.

-

Clean-up (SPE):

-

Condition HLB cartridge with 3 mL MeOH then 3 mL Water.

-

Dilute 2 mL of supernatant with 18 mL water (to reduce organic strength).

-

Load diluted sample.

-

Wash with 3 mL 5% MeOH.

-

Elute with 3 mL 100% ACN.

-

-

Reconstitute: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 500 µL Initial Mobile Phase (90:10 Water:ACN).

LC-MS/MS Parameters

Chromatography:

-

Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Gradient: 10% B to 90% B over 5 mins.

Mass Spectrometry (MRM Mode): Quantification is performed in Positive ESI (ESI+).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

| Penicillin G | 335.1 | 176.0 | Quantifier | 15 |

| 335.1 | 160.0 | Qualifier | 25 | |

| Penicillin G-d7 | 342.1 | 183.0 | IS Quantifier | 15 |

Note: The mass shift of +7 in the product ion (176 → 183) confirms the d7 label is located on the phenylacetyl moiety, which is the fragment monitored.

Results and Validation Criteria

Linearity and Range

-

Range: 1.0 ppb to 100 ppb.

-

Curve: Plot Area Ratio (Analyte/IS) vs. Concentration Ratio.

-

Requirement: R² > 0.99 with residuals <20%.

Accuracy and Precision

Perform recovery studies by spiking blank meat matrix at 0.5x, 1x, and 2x the MRL (e.g., 25, 50, 100 ppb).

-

Acceptable Recovery: 70% – 120% (as per USDA CLG guidelines).

-

Precision (RSD): <15%.

Troubleshooting "Zero" Recovery

If Penicillin G is not detected in spiked samples:

-

pH Check: Penicillin G degrades rapidly in acidic conditions (pH < 3) or basic conditions (pH > 9). Ensure extraction solvent is neutral or slightly buffered.

-

Temperature: Never allow the sample to exceed 40°C during evaporation.

-

Enzymes: Meat may contain beta-lactamases. The high organic solvent (ACN) in Step 3 usually denatures these enzymes, but rapid processing is essential.

References

-

USDA Food Safety and Inspection Service (FSIS). (2020).[6][7] Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS (CLG-MRM3.02). [Link]

-

USDA Food Safety and Inspection Service (FSIS). (2020).[6][7] Determination and Confirmation of Penicillin G by LC-MS/MS (CLG-PENG1.03). [Link]

-

U.S. Food and Drug Administration (FDA). (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. [Link]

-

Verdon, E., et al. (2000). Stability of penicillin antibiotic residues in meat during storage.[8][9] Journal of Chromatography A, 882(1-2), 135-143.[10] [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. makhillpublications.co [makhillpublications.co]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. food-safety.com [food-safety.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Stability of penicillin antibiotic residues in meat during storage. Ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Robust Solid Phase Extraction (SPE) of Penicillin G-d7 for LC-MS/MS Analysis

This Application Note is structured to guide researchers through the high-sensitivity extraction of Penicillin G and its deuterated internal standard (Penicillin G-d7) from complex matrices.

Executive Summary & Scientific Rationale

The quantification of Penicillin G (Benzylpenicillin) in biological and environmental matrices is complicated by two primary factors: beta-lactam ring instability and matrix-induced ionization suppression .[1] Penicillin G-d7 (Pen G-d7) is the requisite Internal Standard (IS) for this workflow because its physicochemical behavior mirrors the analyte, correcting for extraction losses and mass spectrometric variance.[1]

Why this Protocol? Standard Reversed-Phase (C18) methods often fail due to the polar nature of Penicillin G (logP ~1.[1]8) and its rapid degradation at extreme pH levels.[1] This guide prioritizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) approach. Unlike silica-based C18, polymeric sorbents prevent silanol interactions and maintain retention even if the bed dries, which is critical for reproducibility in high-throughput settings.

Key Physicochemical Properties

| Property | Penicillin G / Penicillin G-d7 | Implication for SPE |

| pKa | ~2.74 (Carboxylic acid) | Ionized at neutral pH; requires acidification for max RP retention.[1][2] |

| logP | ~1.83 | Moderately polar; requires wettable sorbent (HLB) to prevent breakthrough.[1] |

| Stability | Unstable < pH 3 and > pH 9 | CRITICAL: Avoid strong acid loading/elution steps.[1] |

| Mass Shift | +7 Da (Deuterated Phenyl ring) | No cross-talk with native Pen G (m/z 335.1). |

Method Development Strategy: The Stability-Retention Trade-off

The most common failure mode in Penicillin G analysis is degradation during the extraction process. The beta-lactam ring hydrolyzes rapidly in acidic conditions (pH < 3) and alkaline conditions (pH > 9).[1][3]

-

The Conflict: To maximize retention on a reversed-phase sorbent, the analyte should be neutral (pH < pKa, i.e., pH < 2.7).[1]

-

The Solution: We utilize a "Soft Acid" Loading Strategy . By buffering the sample to pH 4.0–5.0, we maintain sufficient lipophilicity for retention on the HLB polymer without accelerating hydrolysis. The HLB chemistry (N-vinylpyrrolidone/divinylbenzene) provides a "polar hook" that retains the analyte even when partially ionized.[1]

Experimental Protocol: Polymeric SPE (HLB)

Applicable Matrices: Plasma, Serum, Milk, Environmental Water.[1]

Materials & Reagents[1][4]

-

SPE Cartridge: Hydrophilic-Lipophilic Balanced Polymer (e.g., Oasis HLB or Strata-X), 60 mg / 3 cc.[1]

-

Internal Standard: Penicillin G-d7 (1 µg/mL in ACN).[1]

-

Loading Buffer: 0.1 M Citrate-Phosphate Buffer (pH 4.5).

-

Elution Solvent: Acetonitrile (ACN).[1]

Step-by-Step Workflow

Step 1: Sample Pre-Treatment [1]

-

Plasma/Serum: Aliquot 200 µL sample.

-

IS Spiking: Add 20 µL of Penicillin G-d7 working solution. Vortex gently (10 sec).

-

Note: Spiking before any manipulation ensures the IS tracks all recovery losses.

-

-

Protein Precipitation (Optional but Recommended): Add 600 µL ACN (1% Formic Acid).[1] Centrifuge at 12,000 x g for 10 min. Collect supernatant.

-

Dilution: Dilute supernatant (or raw water/milk sample) 1:5 with Loading Buffer (pH 4.5) .

-

Why? This lowers the organic content to <5% (preventing breakthrough) and adjusts pH to ~4.5 for optimal stability/retention balance.[1]

-

Step 2: SPE Extraction

-

Conditioning:

-

Loading:

-

Load pre-treated sample at a flow rate of ~1 mL/min.

-

Critical: Do not apply high vacuum; allow interaction time.[1]

-

-

Washing:

-

Elution:

-

Elute with 2 mL Acetonitrile (ACN).

-

Tip: Apply gravity flow for the first 500 µL to soak the bed, then slow vacuum.

-

Step 3: Post-Extraction Processing

-

Evaporation: Evaporate eluate under Nitrogen stream at maximum 40°C .

-

Warning: Temperatures >45°C cause thermal degradation of the beta-lactam ring.

-

-

Reconstitution: Reconstitute in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Visualized Workflows

Extraction Logic Flow

The following diagram illustrates the critical decision points and chemical logic ensuring analyte stability.

Figure 1: Step-by-step SPE workflow emphasizing the pH buffering step critical for Penicillin G stability.

Troubleshooting Decision Tree

Use this logic to diagnose low recovery or high variation.

Figure 2: Diagnostic tree for identifying root causes of assay failure.

LC-MS/MS Parameters

To ensure the extracted sample is analyzed correctly, use the following transition parameters. The Deuterium labels on the phenyl ring of Penicillin G-d7 provide a +7 Da shift.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Penicillin G | 335.1 [M+H]+ | 176.0 (Penillic acid) | 25 | 18 |